KAR425

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H27N3 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

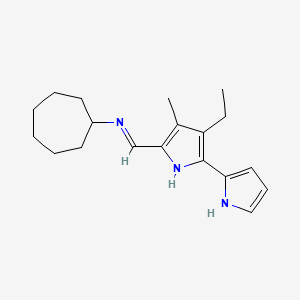

N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine |

InChI |

InChI=1S/C19H27N3/c1-3-16-14(2)18(22-19(16)17-11-8-12-20-17)13-21-15-9-6-4-5-7-10-15/h8,11-13,15,20,22H,3-7,9-10H2,1-2H3 |

InChI Key |

OYOINSWGRZZRQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=C1C)C=NC2CCCCCC2)C3=CC=CN3 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of KAR425: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAR425 is a novel, synthetic bipyrrole tambjamine analogue that has demonstrated potent antimalarial activity against multiple life-cycle stages of the Plasmodium parasite, including multidrug-resistant strains.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The data presented herein is collated from seminal studies on this compound and the broader family of tambjamine and prodiginine compounds.

Core Mechanism of Action: Disruption of Ion Homeostasis

The primary mechanism of action of this compound and other tambjamine analogues is believed to be the disruption of ion homeostasis within the Plasmodium parasite.[4][5] These compounds act as transmembrane anion transporters, or anionophores, facilitating the movement of anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻) across cellular membranes.[4] This activity disrupts the carefully maintained pH gradients within the parasite's organelles, such as the digestive vacuole, which is crucial for essential processes like hemoglobin digestion.[4][5] The collapse of these pH gradients leads to a cascade of events culminating in parasite death.[4]

The absence of cross-resistance with existing antimalarial drugs suggests that this compound and its analogues operate via a novel mechanism of action, making them promising candidates for combating drug-resistant malaria.[6]

Signaling Pathway: Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound disrupts the ion homeostasis of the Plasmodium parasite.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Plasmodium Strain | IC₅₀ (nM) | Reference |

| P. falciparum (drug-sensitive) | 0.9 - 16.0 | [3] |

| P. falciparum (multidrug-resistant) | Low nanomolar | [1] |

| P. berghei (liver stage) | 16.7 | [1][2] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Murine Model | Plasmodium Strain | Dosing Regimen | Efficacy | Reference |

| Multidrug-resistant P. yoelii | - | 25 mg/kg/day x 4 days (oral) | 100% protection until day 28 | [3] |

| Multidrug-resistant P. yoelii | - | 50 mg/kg/day x 4 days (oral) | 100% protection until day 28 | [3] |

| Multidrug-resistant P. yoelii | - | 80 mg/kg single dose (oral) | Curative | [3] |

| Humanized P. falciparum (NOD-scid) | - | 50 mg/kg/day x 4 days (oral) | Complete clearance of parasites within 72h | [1][2] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on this compound.

Synthesis of this compound

The synthesis of this compound and other tambjamine analogues generally involves a convergent approach. The core of the synthesis is the acid-catalyzed condensation of a 2,2'-bipyrrole-5-carboxaldehyde intermediate with an appropriate alkyl/cycloalkyl/arylamine.

References

- 1. Tambjamines as Fast-Acting Multistage Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimalarial drugs disrupt ion homeostasis in malarial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Optimization of Tambjamines Active against Multiple Stages of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

The Antimalarial Agent KAR425: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to KAR425, a novel and potent antimalarial agent. This compound has demonstrated significant activity against multiple strains of Plasmodium falciparum, including those resistant to conventional therapies, as well as multidrug-resistant Plasmodium yoelii. This guide details its chemical structure, physicochemical properties, biological activity, and the experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is classified as a bipyrrole tambjamine.[1][2] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | N-[[4-Ethyl-3-methyl-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene]methyl]-cycloheptanamine[2] |

| CAS Number | 1809050-49-4[2] |

| Molecular Formula | C19H27N3[2][3] |

| Molecular Weight | 297.44 g/mol [3] |

| Appearance | Solid powder[2] |

| Solubility | Soluble in DMSO[2] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[2] |

Biological Activity

This compound has shown potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The in vitro efficacy of this compound is highlighted in the following table.

| P. falciparum Strain | IC50 (nM) | Resistance Profile |

| D6 | 62 | Chloroquine-sensitive |

| Dd2 | 55 | Chloroquine-resistant |

| 7G8 | 60 | Chloroquine-resistant |

Data sourced from MedchemExpress.[3]

Furthermore, in vivo studies have demonstrated the oral activity of this compound. In a murine model infected with P. yoelii, oral administration of this compound at doses of 25 and 50 mg/kg/day for four days resulted in 100% protection against malaria until day 28.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the evaluation of this compound.

In Vitro Antimalarial Assay

The half-maximal inhibitory concentration (IC50) of this compound against various P. falciparum strains was likely determined using a standardized protocol, such as the SYBR Green I-based fluorescence assay.

Methodology:

-

Parasite Culture: Asynchronous cultures of P. falciparum strains (D6, Dd2, 7G8) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

-

Assay Plate Preparation: In a 96-well plate, parasitized erythrocytes are exposed to the different concentrations of this compound. Control wells with no drug and wells with a known antimalarial are included.

-

Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a nonlinear regression model.

In Vivo Efficacy Study in a Murine Model

The oral efficacy of this compound was evaluated in a murine model of malaria.

Methodology:

-

Animal Model: 4- to 5-week-old female CF1 mice are used for the study.[3]

-

Infection: Mice are infected intravenously with Plasmodium yoelii.[3]

-

Drug Administration: this compound is administered via oral gavage once daily for four consecutive days at doses of 25 and 50 mg/kg/day.[3] A control group receives the vehicle only.

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

Endpoint: The study endpoint is day 28, with the primary outcome being parasite-free survival.[3]

Potential Mechanism of Action and Signaling

While the precise molecular target of this compound is not fully elucidated in the provided information, its structural class (tambjamine/prodiginine) suggests potential mechanisms of action that could be explored. The following diagram illustrates a hypothetical signaling pathway that could be investigated for its relevance to this compound's antimalarial activity.

Caption: Hypothetical mechanism of action for this compound in P. falciparum.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel antimalarial compound like this compound.

Caption: Preclinical workflow for antimalarial drug discovery.

References

The Tambjamine Alkaloid KAR425: A Potent, Multi-Stage Antimalarial Agent

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with new mechanisms of action. Tambjamine alkaloids, a class of marine-derived natural products, and their synthetic analogs have recently emerged as a promising new chemotype with potent antiplasmodial activity. This technical guide focuses on KAR425, a lead tambjamine analog, providing a comprehensive overview of its preclinical development, including its multi-stage antimalarial activity, in vivo efficacy, and what is currently understood about its structure-activity relationships. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation antimalarials.

Introduction to Tambjamine Alkaloids

Tambjamines are a family of pyrrolylpyrromethene alkaloids originally isolated from marine invertebrates and bacteria. They share a common biosynthetic precursor with the prodiginines, another class of pigmented pyrrolic compounds known for a wide range of biological activities, including antimicrobial, immunosuppressive, and anticancer effects. While prodiginines had previously shown in vitro antiplasmodial activity, concerns about their toxicity hampered further development. The exploration of the structurally related tambjamines has unveiled a new avenue for antimalarial drug discovery, with several analogs demonstrating potent activity against Plasmodium parasites with improved safety profiles.

This compound: A Lead Tambjamine Antimalarial

This compound is a synthetic tambjamine analog that has demonstrated exceptional antimalarial properties in preclinical studies. It has shown potent activity against multiple stages of the malaria parasite's life cycle, a critical attribute for a next-generation antimalarial.

In Vitro Antiplasmodial Activity

This compound and related tambjamine analogs have been evaluated for their in vitro activity against various life cycle stages of Plasmodium parasites. These compounds have demonstrated potent low nanomolar activity against asexual erythrocytic stages of both drug-sensitive and multidrug-resistant (MDR) P. falciparum strains. Furthermore, selected tambjamines, including this compound, have shown significant activity against liver-stage and sexual-stage (gametocyte) parasites, suggesting the potential for both prophylactic and transmission-blocking activity.

Table 1: In Vitro Antiplasmodial Activity of this compound and Representative Tambjamine Analogs

| Compound | Parasite Stage | Plasmodium Species/Strain | IC50 (µM) | Reference |

| This compound | Asexual Erythrocytic | P. yoelii (multidrug-resistant) | - (Evaluated in vivo) | |

| This compound | Liver Stage | P. berghei | - (Evaluated in vivo) | |

| Tambjamine Analogues | Liver Stage | P. berghei | 0.0167 - 0.108 | |

| Tambjamine Analogues | Late-Stage Gametocytes | P. falciparum | 1.41 - 2.55 |

Note: Specific IC50 values for this compound against P. falciparum strains were not explicitly detailed in the reviewed literature, though its potent activity is widely cited. The table reflects the available quantitative data for tambjamines.

In Vitro Cytotoxicity

A crucial aspect of antimalarial drug development is ensuring a high therapeutic index, meaning the compound is significantly more toxic to the parasite than to human cells. While early prodiginines raised toxicity concerns, this compound and other optimized tambjamines have shown favorable safety profiles.

Table 2: In Vitro Cytotoxicity of Representative Tambjamine Analogs

| Compound Class | Cell Line | CC50 (µM) | Reference |

| Tambjamine Analogues | Various Mammalian | Generally low µM range |

Note: Specific CC50 values for this compound were not consistently reported across the reviewed literature. The data indicates a generally favorable selectivity for the parasite over mammalian cells for the tambjamine class.

In Vivo Efficacy

This compound has demonstrated remarkable efficacy in murine models of malaria, including those using multidrug-resistant parasite strains and humanized models.

2.3.1. Plasmodium yoelii Murine Model

In mice infected with a multidrug-resistant strain of P. yoelii, this compound provided 100% protection against mortality at oral doses of 25 and 50 mg/kg/day for 4 days. Remarkably, a single oral dose of 80 mg/kg was curative in this model.

Table 3: In Vivo Efficacy of this compound against Multidrug-Resistant P. yoelii in Mice

| Dose (Oral) | Treatment Duration | Outcome | Reference |

| 25 mg/kg/day | 4 days | 100% protection until day 28 | |

| 50 mg/kg/day | 4 days | 100% protection until day 28 | |

| 80 mg/kg | Single dose | Curative |

2.3.2. Humanized Plasmodium falciparum Mouse Model

To assess its efficacy against the primary human malaria parasite, this compound was tested in a humanized mouse model (NOD-scid) engrafted with human erythrocytes and infected with P. falciparum. In this model, this compound achieved complete parasite clearance within 72 hours of treatment at an oral dose of 50 mg/kg/day for 4 days. This result underscores the potential of this compound for treating human malaria.

Pharmacokinetic Profile

Lead tambjamine analogs, including this compound, have been shown to possess good safety and metabolic profiles, contributing to their excellent oral efficacy.

Mechanism of Action (Hypothesized)

The precise molecular target and mechanism of action of this compound and other tambjamine alkaloids in Plasmodium have not yet been fully elucidated. However, based on the known biological activities of the structurally related prodiginines, several hypotheses can be proposed. Prodigiosin has been suggested to exert its effects through multiple processes, including the disruption of pH gradients via transmembrane transport of H+ and Cl- ions, and the induction of apoptosis. It is plausible that tambjamines share a similar mode of action, potentially targeting ion homeostasis within the parasite, which is a known vulnerability.

Caption: Hypothetical mechanism of action for this compound in Plasmodium.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on tambjamines and prodiginines have revealed key structural features essential for their antimalarial activity. The bipyrrole core is a critical pharmacophore. Modifications to the third pyrrole ring of prodiginines, or its replacement with an alkylamine moiety to form tambjamines, have been shown to retain or even enhance antiplasmodial potency. This suggests that the C-ring of prodiginines is not essential for activity and can be replaced, offering significant opportunities for synthetic modification to optimize efficacy and drug-like properties.

Caption: Logical relationship between prodiginine and tambjamine structures.

Experimental Protocols

The following are generalized protocols for the key assays used in the evaluation of this compound and other tambjamine analogs.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA.

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with Albumax II.

-

Drug Dilution: Test compounds are serially diluted in appropriate solvent and added to a 96-well plate.

-

Incubation: Parasite culture is added to the drug-containing wells and incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on the metabolic activity of mammalian cells, providing a measure of cytotoxicity.

-

Cell Culture: Human cell lines (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The CC50 (50% cytotoxic concentration) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Efficacy Study (P. yoelii 4-Day Suppressive Test)

This standard model assesses the ability of a test compound to suppress parasitemia in mice infected with a rodent malaria parasite.

-

Infection: Mice are infected intravenously or intraperitoneally with P. yoelii-infected erythrocytes.

-

Treatment: The test compound is administered orally or by another appropriate route at various doses for four consecutive days, starting on the day of infection.

-

Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 4 post-infection, stained with Giemsa, and parasitemia is determined by microscopic examination.

-

Data Analysis: The percentage of parasite suppression is calculated by comparing the parasitemia in the treated groups to that in an untreated control group. The ED50 and ED90 (effective doses to suppress parasitemia by 50% and 90%, respectively) can be determined.

-

Survival Monitoring: Mice are monitored for a longer period (e.g., 28 days) to assess survival and determine curative efficacy.

Caption: Experimental workflow for the evaluation of this compound.

Future Directions

The promising preclinical data for this compound and the broader tambjamine class warrant further investigation. Key future directions include:

-

Mechanism of Action Deconvolution: Identifying the specific molecular target(s) of this compound in Plasmodium is a high priority. This will facilitate rational drug design and the development of molecular markers for resistance surveillance.

-

Lead Optimization: Further medicinal chemistry efforts can build upon the current understanding of tambjamine SAR to improve potency, selectivity, and pharmacokinetic properties.

-

Resistance Studies: Investigating the potential for and mechanisms of resistance to tambjamines is crucial for predicting their long-term clinical utility.

-

Advanced Preclinical Development: Comprehensive safety and toxicology studies are required to advance this compound or a related analog towards clinical trials.

Conclusion

This compound represents a significant advancement in the search for novel antimalarial drugs. Its potent, multi-stage activity, rapid parasite killing, and excellent in vivo efficacy in robust preclinical models highlight its potential as a next-generation therapeutic. The tambjamine scaffold offers a flexible platform for further chemical optimization. While the precise mechanism of action remains to be fully elucidated, the unique chemotype and promising biological profile of this compound make it a compelling candidate for continued development in the global fight against malaria.

In Vitro Activity of Novel Antimalarial Compounds Against Plasmodium falciparum

A Technical Guide on Methodologies and Data Interpretation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on the in vitro activity of a compound designated "KAR425" against Plasmodium falciparum. The following technical guide has been constructed as a representative template, outlining the standard methodologies, data presentation, and visualizations that would be included in a comprehensive report on the activity of a novel antimalarial agent. The specific data and pathways presented are illustrative and based on common findings in the field of antimalarial drug discovery.

Quantitative Analysis of Antiplasmodial Activity

The in vitro efficacy of a novel antimalarial compound is typically quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of the parasite by 50% under the specified assay conditions. The activity is often tested against a panel of P. falciparum strains with varying drug susceptibility profiles to assess the potential for cross-resistance with existing antimalarials.

Table 1: In Vitro Antiplasmodial Activity (IC50) of a Hypothetical Compound (e.g., this compound) against various P. falciparum Strains

| Parasite Strain | Geographic Origin | Key Resistance Markers | IC50 (nM) [Mean ± SD] |

| 3D7 | West Africa | Chloroquine-sensitive | Data not available |

| Dd2 | Indochina | Chloroquine-resistant, Pyrimethamine-resistant | Data not available |

| W2 | Indochina | Chloroquine-resistant, Pyrimethamine-resistant, Mefloquine-resistant | Data not available |

| K1 | Thailand | Multidrug-resistant | Data not available |

| 7G8 | Brazil | Chloroquine-resistant | Data not available |

IC50 values are typically determined from a minimum of three independent experiments, each performed in duplicate or triplicate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro antimalarial activity studies.

Plasmodium falciparum Asexual Blood Stage Culture

P. falciparum asexual blood stage parasites are maintained in continuous culture using human erythrocytes.[1] The culture medium is typically RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and a serum source like Albumax II or human serum.[1] Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[2] Parasite growth and morphology are monitored by microscopic examination of Giemsa-stained thin blood smears.

In Vitro Drug Susceptibility Assays

Several methods are commonly employed to assess the in vitro susceptibility of P. falciparum to antimalarial compounds.

This is a widely used method that relies on the fluorescent dye SYBR Green I, which intercalates with DNA.[3] The fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

-

Procedure:

-

Asynchronous or synchronized ring-stage parasite cultures are plated in 96-well plates at a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5-2%).[3]

-

The test compound is added in a series of dilutions and the plates are incubated for 72 hours under standard culture conditions.[3]

-

After incubation, the plates are frozen and thawed to lyse the erythrocytes.

-

SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark.

-

Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).[4]

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[3]

-

This method measures the incorporation of radiolabeled hypoxanthine, a purine precursor that is essential for parasite nucleic acid synthesis.[5]

-

Procedure:

-

Parasite cultures are set up in 96-well plates with serial dilutions of the test compound, similar to the SYBR Green I assay.

-

After an initial incubation period (e.g., 24 hours), [³H]-hypoxanthine is added to each well.[6]

-

The plates are incubated for a further 24-48 hours to allow for the incorporation of the radiolabel.[6]

-

The cells are harvested onto filter mats, and the radioactivity is measured using a scintillation counter.

-

IC50 values are determined from the dose-response curves.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro antimalarial drug screening.

References

- 1. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmv.org [mmv.org]

- 3. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]

- 4. scielo.br [scielo.br]

- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action | PLOS One [journals.plos.org]

Preclinical Development of Ganaplacide (KAF425): A Novel Antimalarial Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The global effort to eradicate malaria is continually challenged by the emergence and spread of drug-resistant parasites, necessitating the development of new antimalarial agents with novel mechanisms of action.[1][2][3] Ganaplacide, formerly known as KAF425, is a novel antimalarial compound belonging to the imidazolopiperazine class.[4] It has emerged from extensive lead-optimization programs as a promising candidate with a superior profile, balancing potent antimalarial activity with adequate physicochemical properties.[5] This technical guide provides a comprehensive overview of the preclinical development of ganaplacide, focusing on its multi-stage activity, efficacy data, and the experimental protocols used in its evaluation. The data suggest that ganaplacide has the potential to be a next-generation antimalarial therapy that can be used for prophylaxis, treatment, and blocking the transmission of malaria.[4][5]

Mechanism of Action

Ganaplacide exhibits a novel mechanism of action by inhibiting parasite protein synthesis.[6] This distinct mode of action is crucial for combating existing drug resistance, as it circumvents the mechanisms that render current therapies ineffective.[6]

Caption: Mechanism of action of Ganaplacide (KAF425).

Multi-Stage Antimalarial Activity

A key attribute of ganaplacide is its activity against multiple stages of the Plasmodium life cycle, a critical feature for a drug intended for eradication efforts.[5][7] This includes efficacy against the asexual blood stages responsible for clinical disease, the liver stages involved in establishing infection, and the transmission stages that perpetuate the spread of malaria.[5][6]

Data on Preclinical Efficacy

The preclinical evaluation of ganaplacide has demonstrated potent activity across different parasite life cycle stages.

Table 1: In Vivo Efficacy of Ganaplacide (KAF425) in Mouse Models

| Study Type | Mouse Model | Parasite | Dose | Efficacy | Reference |

| Causal Prophylaxis | ICR (outbred) | P. berghei sporozoites | 10 mg/kg (single oral dose) | Completely protective | [5] |

| Causal Prophylaxis | - | P. falciparum (human infection model) | 50 mg | Protected 3 of 14 participants | [8] |

| Causal Prophylaxis | - | P. falciparum (human infection model) | 100 mg, 300 mg, 800 mg | Protected all participants | [8] |

Note: The human infection model studies, while clinical, are included to provide a more complete picture of prophylactic efficacy.

Caption: Experimental workflow for assessing the multi-stage activity of Ganaplacide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments conducted during the preclinical development of ganaplacide.

In Vivo Mouse Therapeutic Efficacy Assay

This assay assesses the ability of a compound to clear an established blood-stage infection.

-

Animal Model: Female NMRI mice (20-22 g) are used.[5]

-

Infection: On day 0, mice are infected intravenously with 2 x 107 erythrocytes parasitized with Plasmodium berghei.[5]

-

Drug Administration: The test compound (e.g., ganaplacide) is administered orally.

-

Monitoring: Parasitemia is monitored over time by analyzing blood smears.

-

Endpoint: Efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group.[5]

In Vivo Mouse Causal Prophylaxis Efficacy Assay

This assay evaluates the ability of a compound to prevent the establishment of a liver-stage infection.

-

Animal Model: ICR (outbred stock) mice are used.[5]

-

Drug Administration: A single oral dose of the test compound is administered. A positive control, such as atovaquone (2.5 mg/kg), is also used.[5]

-

Infection: On day 0, mice are infected by intravenous inoculation of 105P. berghei sporozoites.[5]

-

Monitoring: Blood smears are taken on days 4, 5, 6, 7, 10, 15, 21, and 31 post-inoculation to check for the emergence of blood-stage parasites.[5]

-

Endpoint: Complete protection is defined as the absence of parasitemia during the follow-up period.[5]

Caption: Workflow for the in vivo causal prophylaxis efficacy assay.

Resistance Profile

The emergence of resistance to antimalarial drugs is a significant threat.[1][2] While no patients in a study of ganaplacide had parasite isolates with mutations associated with resistance in experimental studies, ongoing monitoring is crucial.[9] The development of compounds with novel mechanisms of action, like ganaplacide, is a key strategy to combat resistance to existing therapies such as artemisinin.[6][10]

Combination Therapy with Lumefantrine

To enhance efficacy and protect against the development of resistance, antimalarial drugs are typically administered as combination therapies.[3][11][12] Ganaplacide is currently in clinical development in combination with lumefantrine.[4][13] Lumefantrine is a blood schizonticide that is thought to clear residual parasites due to its longer half-life, complementing the action of its partner drug.[11]

Conclusion

The preclinical data for ganaplacide (KAF425) are highly promising. Its novel mechanism of action, potent multi-stage activity against Plasmodium parasites, and favorable pharmacokinetic profile position it as a strong candidate for the next generation of antimalarial therapies.[4][5] The demonstrated efficacy in prophylaxis, treatment, and transmission-blocking models underscores its potential to be a versatile tool in the global effort to control and ultimately eradicate malaria. Further clinical development, particularly in combination with lumefantrine, will be critical in defining its role in future malaria treatment and prevention strategies.

References

- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]

- 3. mmv.org [mmv.org]

- 4. The early preclinical and clinical development of ganaplacide (KAF156), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mesamalaria.org [mesamalaria.org]

- 7. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, Pharmacokinetics, and Causal Prophylactic Efficacy of KAF156 in a Plasmodium falciparum Human Infection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimalarial Activity of KAF156 in Falciparum and Vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Artemisinin resistance in Plasmodium falciparum: global status and basic research] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Malaria: Artemisinin partial resistance [who.int]

- 13. researchgate.net [researchgate.net]

Unveiling the Target of KAR425: A Technical Guide to Phosphatidylinositol 4-Kinase (PI4K) Inhibition in Plasmodium

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and mechanism of action of the imidazopyrazine class of antimalarial compounds, with a focus on phosphatidylinositol 4-kinase (PI4K) as the validated target in Plasmodium species. While specific data for the compound KAR425 is limited in publicly available literature, this document consolidates findings from closely related imidazopyrazines, such as KDU691 and KAI407, to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

The emergence of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. The imidazopyrazine chemical series, including compounds like this compound, has demonstrated potent, multistage activity against malaria parasites, positioning it as a promising foundation for next-generation therapies. Through a combination of in vitro evolution, whole-genome sequencing, and biochemical assays, the primary target of this compound class has been unequivocally identified as phosphatidylinositol 4-kinase (PI4K), a lipid kinase crucial for parasite development, membrane trafficking, and signaling. Inhibition of PfPI4K disrupts essential cellular processes, leading to parasite death across various life cycle stages, including asexual blood stages, liver stages, and transmission stages.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative imidazopyrazine compounds against different Plasmodium species and life stages, as well as their inhibitory activity against the PfPI4K enzyme. It is important to note that these data are for this compound analogs and should be considered representative of the compound class.

| Compound | P. falciparum Strain(s) | IC50 (nM) - Asexual Blood Stage | Reference(s) |

| KDU691 | Multiple drug-resistant strains | 27-70 | [1] |

| KAI407 | Drug-resistant strains | ~50 | [2] |

| KAI715 | Drug-resistant strains | <160 | [2] |

Table 1: In Vitro Activity of Imidazopyrazine Analogs Against P. falciparum Asexual Blood Stages. [1][2]

| Compound | Plasmodium Species | Life Stage | IC50 (nM) | Reference(s) |

| KDU691 | P. yoelii | Liver Stage | 9 | [2] |

| KAI407 | P. yoelii | Liver Stage | <160 | [2] |

| KAI715 | P. yoelii | Liver Stage | <160 | [2] |

| KDU691 | P. falciparum | Gametocyte Viability | 220 | [2] |

| KDU691 | P. falciparum | Oocyst Density (in mosquito) | ~316 | [2] |

Table 2: Multistage Activity of Imidazopyrazine Analogs Against Plasmodium. [2]

| Compound | Enzyme | Mutant | Fold-change in IC50 vs. Wild Type | Reference(s) |

| KAI407 | Recombinant PvPI4K | Ser1286Leu | >10 | [2] |

| KAI407 | Recombinant PvPI4K | Tyr1322Phe | >10 | [2] |

| KAI407 | Recombinant PvPI4K | His1450Tyr | >10 | [2] |

Table 3: Enzymatic Inhibition of Recombinant P. vivax PI4K (PvPI4K) by KAI407 and Resistance-Conferring Mutations. [2]

Experimental Protocols

The identification of PfPI4K as the target of imidazopyrazines was a multi-step process involving the generation of drug-resistant parasites and subsequent genomic analysis.

Protocol 1: In Vitro Selection of Imidazopyrazine-Resistant P. falciparum

This protocol outlines the general procedure for generating drug-resistant parasite lines through continuous drug pressure.

-

Parasite Culture: P. falciparum strains (e.g., Dd2) are cultured in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are maintained in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

-

Drug Pressure Initiation: A large population of parasites (e.g., 10^9 parasites) is exposed to a constant concentration of the imidazopyrazine compound (e.g., KAI407 or KAI715) at a concentration equivalent to 2-3 times the IC50 value.

-

Monitoring and Drug Concentration Increase: Parasite growth is monitored by Giemsa-stained thin blood smears. Once parasite growth recrudesces, the drug concentration is incrementally increased.

-

Clonal Isolation: After stable growth is achieved at a significantly higher drug concentration compared to the initial IC50, resistant parasites are clonally isolated by limiting dilution.

-

Phenotypic Characterization: The IC50 of the resistant clones is determined using a standard SYBR Green I-based fluorescence assay to quantify the fold-resistance compared to the parental strain.

Protocol 2: Whole-Genome Sequencing of Resistant Parasites

This protocol describes the steps to identify genetic mutations responsible for drug resistance.

-

Genomic DNA Extraction: Genomic DNA is extracted from the resistant and parental parasite clones using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

-

Library Preparation and Sequencing: Paired-end sequencing libraries are prepared using a standard protocol (e.g., Illumina Nextera XT). Whole-genome sequencing is performed on an Illumina sequencing platform (e.g., HiSeq or MiSeq) to generate high-coverage sequence data.

-

Bioinformatic Analysis:

-

Sequence reads are aligned to the P. falciparum 3D7 reference genome using an alignment tool like BWA.

-

Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) are identified using a variant calling tool such as SAMtools.

-

The identified mutations in the resistant clones are compared to the parental strain to identify non-synonymous mutations in protein-coding regions that are likely to be associated with resistance.

-

Protocol 3: PfPI4K Enzymatic Assay

This protocol details a method to measure the direct inhibitory activity of compounds on the PI4K enzyme.

-

Recombinant Enzyme: Recombinant Plasmodium PI4K (e.g., from P. vivax, which is highly homologous to PfPI4K) is expressed and purified.

-

Assay Components: The assay is typically performed in a 384-well plate format and includes the recombinant enzyme, the lipid substrate phosphatidylinositol (PI), ATP, and the test compound at various concentrations.

-

Detection of Activity: Enzyme activity is measured by quantifying the amount of ADP produced, which is directly proportional to the kinase activity. A common method is the Transcreener™ ADP2 FP detection assay, which uses a fluorescently labeled antibody that detects ADP.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

Caption: PfPI4K signaling pathway and its inhibition by this compound.

Experimental Workflow

Caption: Workflow for the target identification of imidazopyrazines.

Logical Relationship

Caption: Causal chain from this compound to parasite death.

References

Pharmacological Profile of KAR425: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAR425 is a novel, orally active antimalarial agent belonging to the bipyrrole tambjamine class of compounds.[1][2] It has demonstrated potent activity against multiple life cycle stages of Plasmodium parasites, including those resistant to current frontline therapies.[1][3] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its preclinical efficacy, proposed mechanism of action, and available safety and metabolic data. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of new antimalarial drugs.

In Vitro and In Vivo Efficacy

This compound has exhibited potent antiplasmodial activity in a range of preclinical assays, targeting the asexual blood, liver, and sexual stages of the parasite's life cycle.[1][3]

Data Presentation

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

| Parasite Stage | Strain(s) | Assay | Endpoint | IC50 | Reference |

| Asexual Blood Stage | D6 (Chloroquine-sensitive) | Not Specified | Growth Inhibition | 62 nM | Not Specified |

| Asexual Blood Stage | Dd2 (Chloroquine-resistant) | Not Specified | Growth Inhibition | 55 nM | Not Specified |

| Asexual Blood Stage | 7G8 (Chloroquine-resistant) | Not Specified | Growth Inhibition | 60 nM | Not Specified |

| Liver Stage | P. berghei (luciferase-expressing) | Luciferase Assay | Growth Inhibition | 16.7 nM | [3] |

| Stage V Gametocytes | P. falciparum | Not Specified | Growth Inhibition | 1.41 - 2.55 µM | [1][3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parasite Species | Dosing Regimen (Oral) | Outcome | Reference |

| CF1 Mice | P. yoelii (multidrug-resistant) | 25 mg/kg/day for 4 days | 100% protection until day 28 | [2] |

| CF1 Mice | P. yoelii (multidrug-resistant) | 50 mg/kg/day for 4 days | 100% protection until day 28 | [2] |

| CF1 Mice | P. yoelii (multidrug-resistant) | 80 mg/kg (single dose) | Curative | [2] |

| Humanized NOD-scid Mice | P. falciparum | 50 mg/kg/day for 4 days | Complete parasite clearance within 72 hours | [1] |

Mechanism of Action

The precise molecular target of this compound has not yet been definitively identified; however, studies on the tambjamine class of compounds suggest a mechanism involving the disruption of ion homeostasis within the parasite.[1][4] Tambjamines and the structurally related prodiginines are known to function as transmembrane anion transporters.[5] This activity is hypothesized to interfere with the parasite's ability to maintain the specific intracellular ion concentrations essential for its survival and replication.

The rapid in vitro killing profile of this compound further supports a mechanism that leads to a swift collapse of vital cellular functions.[1] One potential, though unconfirmed, target could be the Plasmodium falciparum cation-translocating ATPase, PfATP4, which is crucial for maintaining low cytosolic Na+ concentrations in the parasite.[6] Inhibition of PfATP4 by other classes of antimalarials leads to a rapid influx of Na+, resulting in parasite death.[6]

Experimental Protocols

The following are generalized protocols representative of the methodologies used to evaluate the pharmacological profile of this compound.

In Vitro Asexual Blood Stage Activity Assay

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.

-

Assay Procedure: Asynchronous parasite cultures are diluted to a starting parasitemia of approximately 0.5% and a hematocrit of 2%. 100 µL of the parasite culture is added to the wells of a 96-well plate containing 100 µL of the serially diluted this compound.

-

Incubation: The plates are incubated for 72 hours under the standard culture conditions.

-

Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well. The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study in a Murine Model

-

Animal Model: Female CF1 mice (4-5 weeks old) are used for the study.

-

Infection: Mice are infected intravenously with P. yoelii-infected erythrocytes.

-

Drug Administration: this compound is formulated for oral gavage. Treatment is initiated on the day of infection and continues once daily for four consecutive days at the specified doses (e.g., 25 and 50 mg/kg).

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears prepared from tail blood.

-

Endpoint: The primary endpoint is the survival of the mice, with monitoring continuing for 28 days post-infection to check for any recrudescence of the infection.

References

- 1. Tambjamines as Fast-Acting Multistage Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Antimalarial Efficacy: A Technical Guide to Novel Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage preclinical research on two novel antimalarial compounds: Ganaplacide (KAF156) and Cipargamin (KAE609) . Due to the absence of public research data on "KAR425," these compounds have been selected as representative examples of promising next-generation antimalarials currently in development. This document summarizes their efficacy, mechanisms of action, and the experimental protocols utilized in their initial evaluation.

Quantitative Efficacy Data

The following tables present a summary of the in vitro and in vivo antimalarial activities of Ganaplacide and Cipargamin.

Table 1: In Vitro Activity of Ganaplacide (KAF156) and Cipargamin (KAE609) against Plasmodium falciparum

| Compound | Parasite Stage | Assay Type | Mean IC₅₀ (nM) | Notes |

| Ganaplacide (KAF156) | Asexual Blood Stages | SYBR Green I | 5.5 (SD: 1.1) | Active against artemisinin-resistant isolates. |

| Male Gametocytes | Dual Gamete Formation | 7.8 (SD: 3.9) | ||

| Female Gametocytes | Dual Gamete Formation | 57.9 (SD: 59.6) | ||

| Cipargamin (KAE609) | Asexual Blood Stages | SYBR Green I | 2.4 (SD: 0.6) | Potent activity against various drug-resistant strains. |

| Asexual Blood Stages | Various Strains | 0.5 - 1.4 | No diminished potency against drug-resistant strains observed.[1] | |

| Male Gametocytes | Dual Gamete Formation | 123.1 (SD: 80.2) | ||

| Female Gametocytes | Dual Gamete Formation | 88.5 (SD: 52.7) |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SD (Standard Deviation)

Table 2: In Vivo Efficacy of Cipargamin (KAE609) in Plasmodium berghei Murine Model

| Compound | Administration Route | Parameter | Dose (mg/kg) | Effect |

| Cipargamin (KAE609) | Single Dose | ED₅₀ | 1.2 | 50% reduction in parasitemia.[1] |

| Single Dose | ED₉₀ | 2.7 - 5.6 | 90% reduction in parasitemia.[1] | |

| Single Dose | ED₉₉ | 5.3 | 99% reduction in parasitemia.[1] |

ED₅₀/₉₀/₉₉ (Effective Dose) is the dose of a drug that produces a therapeutic effect in 50%/90%/99% of the population that takes it.

Mechanisms of Action and Signaling Pathways

Ganaplacide (KAF156):

Ganaplacide, an imidazolopiperazine, has a novel mechanism of action that is not yet fully elucidated.[2][3] Recent studies suggest it disrupts the parasite's internal protein secretory pathway, which is crucial for its survival within red blood cells.[4][5] Resistance to Ganaplacide has been associated with mutations in the P. falciparum cyclic amine resistance locus (CARL), UDP-galactose transporter, and acetyl-CoA transporter genes.[5]

Cipargamin (KAE609):

Cipargamin is a spiroindolone that targets the P. falciparum P-type ATPase, PfATP4.[1][6][7] This protein is believed to be a sodium-proton pump responsible for maintaining low intracellular sodium ion concentrations in the parasite. By inhibiting PfATP4, Cipargamin disrupts the parasite's sodium homeostasis, leading to a rapid influx of sodium ions, osmotic stress, and ultimately, parasite death.[6][7][8]

Below is a diagram illustrating the proposed mechanism of action for PfATP4 inhibitors like Cipargamin.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Assay

This method is a widely used, fluorescence-based assay to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

Objective: To measure the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA. In parasitized red blood cells, the amount of DNA increases as the parasite replicates. The fluorescence intensity of SYBR Green I is therefore proportional to the parasite load.

Methodology:

-

Parasite Culture: P. falciparum strains (drug-sensitive and resistant) are maintained in continuous in vitro culture in human erythrocytes.

-

Drug Preparation: Test compounds are serially diluted in appropriate solvents and added to 96-well microtiter plates.

-

Assay Initiation: Asynchronous or synchronized parasite cultures (typically at the ring stage with a defined parasitemia and hematocrit) are added to the drug-containing plates.

-

Incubation: Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC₅₀ values are calculated using a non-linear regression model.

In Vivo Antimalarial Efficacy Testing: Murine Malaria Model (P. berghei)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method for evaluating the in vivo efficacy of potential antimalarial compounds.[9]

Objective: To determine the effective dose (ED) of a compound that reduces parasitemia in infected mice.

Principle: The test measures the ability of a compound to inhibit the proliferation of parasites in a living host.

Methodology:

-

Animal Model: Typically, specific strains of mice (e.g., BALB/c or CD1) are used.[10]

-

Parasite Inoculation: Mice are infected intraperitoneally or intravenously with a standardized number of P. berghei-parasitized red blood cells.[9][11]

-

Drug Administration: The test compound is administered orally or subcutaneously to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).[9]

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination of Giemsa-stained smears.

-

Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group. The percentage of parasite suppression is calculated, and the effective doses (ED₅₀, ED₉₀) are determined.

Conclusion

Ganaplacide (KAF156) and Cipargamin (KAE609) represent significant progress in the discovery of novel antimalarial agents with mechanisms of action distinct from currently available therapies. Their potent in vitro and in vivo activities, including against drug-resistant parasite strains, underscore their potential as future treatment options. The experimental protocols detailed herein provide a standardized framework for the continued evaluation of these and other promising antimalarial candidates. Further research into the precise molecular targets and resistance mechanisms of these compounds will be crucial for their successful clinical development and deployment in the global effort to combat malaria.

References

- 1. pamafrica-consortium.org [pamafrica-consortium.org]

- 2. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Ganaplacide - Wikipedia [en.wikipedia.org]

- 4. novartis.com [novartis.com]

- 5. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]

- 6. The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmv.org [mmv.org]

- 10. mdpi.com [mdpi.com]

- 11. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: KAR425 (CAS 1809050-49-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAR425 is a novel, potent, and orally bioavailable antimalarial agent belonging to the bipyrrole tambjamine class of compounds. Identified under the CAS number 1809050-49-4, this synthetic compound has demonstrated significant efficacy against multiple strains of Plasmodium falciparum, including those resistant to chloroquine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, in vitro and in vivo antimalarial activity, and its putative mechanism of action. Detailed experimental protocols and structure-activity relationship data are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is a synthetic bipyrrole tambjamine with the following chemical identity:

| Property | Value |

| CAS Number | 1809050-49-4 |

| IUPAC Name | N-[[4-Ethyl-3-methyl-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene]methyl]cycloheptanamine |

| Chemical Formula | C₁₉H₂₇N₃ |

| Molecular Weight | 297.45 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the condensation of a bipyrrole aldehyde intermediate with cycloheptylamine. The general synthetic workflow is outlined below. For a detailed, step-by-step protocol, refer to the primary literature.[1]

Biological Activity

In Vitro Antimalarial Activity

This compound exhibits potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| P. falciparum Strain | Resistance Profile | IC₅₀ (nM)[2] |

| D6 | Chloroquine-Sensitive (CQS) | 62 |

| Dd2 | Chloroquine-Resistant (CQR) | 55 |

| 7G8 | Chloroquine-Resistant (CQR) | 60 |

In Vivo Antimalarial Efficacy

In vivo studies using a murine model of malaria (Plasmodium yoelii) have demonstrated the significant oral efficacy of this compound.

| Animal Model | Parasite Strain | Dosing Regimen (Oral Gavage) | Outcome |

| CF1 mice | P. yoelii (multidrug-resistant) | 25 mg/kg/day for 4 days | 100% protection until day 28[2][3] |

| CF1 mice | P. yoelii (multidrug-resistant) | 50 mg/kg/day for 4 days | 100% protection until day 28[2][3] |

| CF1 mice | P. yoelii (multidrug-resistant) | 80 mg/kg (single dose) | Curative[3] |

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of the broader prodiginine class of compounds, a leading hypothesis is the induction of apoptosis in the malaria parasite.[4][5][6] Prodiginines have been shown to interact with anti-apoptotic Bcl-2 family proteins, disrupting their function and triggering the mitochondrial apoptotic pathway.[2] Another potential mechanism shared by tambjamines and prodiginines is their ability to act as anion transporters, which could disrupt the parasite's internal ionic homeostasis.[7]

Structure-Activity Relationships (SAR)

The development of this compound was part of a broader study on tambjamines and prodiginines, which revealed key structural features for antimalarial activity.[1] The replacement of the C-ring of prodiginines with an alkylamine, as seen in tambjamines like this compound, was found to retain or even enhance potency.[3] Furthermore, substitutions on the B-ring of the bipyrrole core with short alkyl groups did not negatively impact the activity.[3] This suggests that the bipyrrole core and the nature of the amine substituent are critical for the antimalarial efficacy of this class of compounds.

Experimental Protocols

In Vitro P. falciparum Growth Inhibition Assay

A standardized SYBR Green I-based fluorescence assay is commonly used to determine the in vitro antimalarial activity.

Workflow:

Detailed Methodology:

-

Compound Preparation: Serially dilute this compound in an appropriate solvent (e.g., DMSO) and then in culture medium to achieve the desired final concentrations.

-

Parasite Culture: Culture P. falciparum strains in human erythrocytes using standard in vitro culture conditions. Synchronize the parasite culture to the ring stage.

-

Assay Plate Preparation: Add the serially diluted compound to a 96-well microtiter plate. Add the synchronized parasite culture to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.

-

Incubation: Incubate the plates for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).

-

Fluorescence Measurement: After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure the fluorescence using a microplate reader.

-

Data Analysis: Determine the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Murine Malaria Model

The efficacy of this compound is evaluated in a mouse model of malaria, typically using Plasmodium yoelii.

Detailed Methodology:

-

Animal Model: Use female CF1 mice (4-5 weeks old).

-

Infection: Infect the mice intravenously with P. yoelii parasites.

-

Drug Administration: Administer this compound orally by gavage once daily for four consecutive days, starting 24 hours post-infection. A vehicle control group should be included.

-

Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears. Monitor the general health and survival of the mice for a specified period (e.g., 28 days).

-

Efficacy Assessment: The primary endpoint is the reduction in parasitemia compared to the vehicle-treated control group and the overall survival and cure rate.

Clinical Status

As of the current date, there is no publicly available information regarding clinical trials of this compound in humans. The compound remains in the preclinical research and development phase.

Conclusion

This compound is a promising preclinical antimalarial candidate with potent activity against drug-sensitive and drug-resistant P. falciparum strains and excellent in vivo efficacy in a murine model. Its novel chemical scaffold and potential mechanism of action make it a valuable lead for the development of new antimalarial therapies. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile to advance it towards clinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular Interactions of Prodiginines with the BH3 Domain of Anti-Apoptotic Bcl-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antimalarial Activity of Natural and Synthetic Prodiginines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

- 6. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Solubilizing KAR425 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of KAR425, a bipyrrole tambjamine with potent antimalarial activity, for use in a variety of in vitro assays. Adherence to these guidelines will help ensure consistent and reliable experimental results.

Introduction to this compound

This compound is a promising antimalarial agent that has demonstrated significant activity against multiple strains of Plasmodium falciparum. As a member of the tambjamine class of natural products, its mechanism of action is an area of active investigation, with related compounds known to function as anionophores, disrupting critical cellular processes. To facilitate further research into its efficacy and mechanism, proper solubilization for in vitro studies is essential.

Solubility of this compound

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Organic solvents are necessary to prepare stock solutions for in vitro use. The following table summarizes the known solubility characteristics of this compound.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | The preferred solvent for creating high-concentration stock solutions.[1] |

| Ethanol | Likely soluble | Often a suitable alternative to DMSO, though potentially at lower concentrations. |

| Dimethylformamide (DMF) | Likely soluble | Another alternative to DMSO for initial solubilization. |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble to insoluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a stock solution in an organic solvent is required. |

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 297.45 g/mol .

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Weighing the Compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.97 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Amber vials are recommended to protect the compound from light. Stock solutions in DMSO are typically stable for several months when stored properly.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the high-concentration stock solution to prepare working solutions for cell-based or biochemical assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or assay buffer (pre-warmed to 37°C if for cell-based assays)

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the assay, it is good practice to perform an intermediate dilution of the stock solution in the assay medium. For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

-

Final Dilution: Add the appropriate volume of the intermediate or stock solution to the assay wells to achieve the desired final concentration of this compound. For example, to achieve a final concentration of 1 µM in a 100 µL final assay volume, add 1 µL of the 100 µM intermediate solution.

-

DMSO Concentration Control: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells or does not interfere with the assay. Typically, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%.[2][3] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

Mixing: Gently mix the final solution by pipetting up and down or by gentle agitation of the plate. Avoid vigorous shaking that could damage cells.

Visualizations

Experimental Workflow for this compound Solubilization

Caption: Workflow for this compound Solubilization.

Hypothetical Signaling Pathway for Tambjamine-Induced Cell Death

The precise signaling pathway of this compound's antimalarial action is still under investigation. However, based on the known effects of related tambjamine compounds, a plausible mechanism involves the disruption of ion homeostasis, leading to mitochondrial and lysosomal dysfunction.

Caption: Tambjamine-Induced Cell Death Pathway.

References

Application Notes and Protocols for In Vivo Mouse Studies with KAR425

Disclaimer: As of the latest literature review, specific data regarding the in vivo dosage and administration of KAR425 in mouse models is not publicly available. The following application notes and protocols are based on the general understanding of Karrikin (KAR) signaling and standardized methodologies for in vivo mouse studies. Researchers should conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific experimental context.

Introduction to this compound and Karrikin Signaling

Karrikins (KARs) are a class of butenolide compounds found in the smoke of burning vegetation that regulate various aspects of plant development.[1][2] this compound is presumed to be a specific synthetic analog belonging to this class, designed for investigational purposes. The biological effects of Karrikins in mammalian systems are not well-characterized, necessitating careful in vivo evaluation.

The canonical Karrikin signaling pathway in plants involves the α/β-hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2).[1][3][4] Upon binding of a Karrikin, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is part of an SCF E3 ubiquitin ligase complex.[4][5] This complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[2][4] The degradation of these repressors leads to the transcriptional regulation of downstream target genes.[4]

Karrikin Signaling Pathway

References

- 1. The Multifaceted Impact of Karrikin Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

- 3. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Antimalarial Agent KAR425

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the preclinical evaluation of KAR425, a potent, orally active antimalarial agent from the tambjamine class of compounds. This compound has demonstrated significant activity against multiple life-cycle stages of Plasmodium parasites, including drug-sensitive and resistant strains.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound against various Plasmodium species.

Table 1: In Vitro Activity of this compound against Asexual Erythrocytic Stages of Plasmodium falciparum

| P. falciparum Strain | Resistance Phenotype | IC₅₀ (nM)[1][2] |

| D6 | Chloroquine-sensitive (CQS) | 62 |

| Dd2 | Chloroquine-resistant (CQR) | 55 |

| 7G8 | Chloroquine-resistant (CQR) | 60 |

Table 2: In Vivo Efficacy of this compound in Murine Malaria Models

| Murine Model | Plasmodium Species | Dosing Regimen (Oral) | Efficacy Outcome | Reference |

| CF1 Mice | P. yoelii (multidrug-resistant) | 25 mg/kg/day for 4 days | 100% protection until day 28[1] | [1][3][4] |

| CF1 Mice | P. yoelii (multidrug-resistant) | 50 mg/kg/day for 4 days | 100% protection until day 28[1] | [1][3][4] |

| CF1 Mice | P. yoelii (multidrug-resistant) | 80 mg/kg (single dose) | Curative[3][4] | [3][4] |

| NOD-scid Mice (humanized) | P. falciparum | 50 mg/kg/day for 4 days | Complete parasite clearance within 72 hours[5][6] | [7][5][6][8] |

Table 3: Multi-Stage Activity of this compound

| Parasite Stage | Plasmodium Species | Assay Type | Potency | Reference |

| Liver Stage | P. berghei | In vitro luciferase assay | Potent (IC₅₀ = 0.0167–0.108 μM for tambjamines) | [9] |

| Asexual Erythrocytic Stage | P. falciparum | In vitro SYBR Green I | Potent (nM range)[1][2] | [1][2] |

| Sexual Erythrocytic Stage (Gametocytes) | P. falciparum | In vitro functional viability assays | Potent | [5][6][8] |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the evaluation of this compound. These are based on standard and widely adopted procedures in malaria research.

In Vitro Asexual Stage Antimalarial Assay (SYBR Green I Method)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual erythrocytic stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

-

P. falciparum culture (e.g., D6, Dd2, 7G8 strains)

-

Human erythrocytes (O+), washed

-

Complete Culture Medium (CCM): RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax I.

-

This compound stock solution in DMSO

-

96-well black, clear-bottom microplates

-

Lysis Buffer: Tris (20 mM, pH 7.5), EDTA (5 mM), saponin (0.008% w/v), Triton X-100 (0.08% w/v)

-

SYBR Green I dye (10,000x stock in DMSO)

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Incubator at 37°C

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in CCM at 37°C in the specified gas mixture.[2] Synchronize cultures to the ring stage using 5% sorbitol treatment if stage-specific activity is to be assessed.

-

Drug Dilution: Prepare serial dilutions of this compound in CCM in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Assay Plate Preparation: Add 100 µL of each drug dilution to the assay plate in duplicate or triplicate.

-

Parasite Addition: Prepare a parasite suspension of 2% hematocrit and 0.5% parasitemia in CCM. Add 100 µL of this suspension to each well of the assay plate.

-

Incubation: Incubate the plate for 72 hours at 37°C in the gas mixture.[1]

-

Lysis and Staining: Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer.[1] Transfer 100 µL of the culture from each well to a new 96-well plate and add 100 µL of the SYBR Green I working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 1 hour.

-

Fluorescence Reading: Measure the fluorescence using a plate reader.

-

Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC₅₀ value using a sigmoidal dose-response curve-fitting model.

In Vivo Efficacy in a Plasmodium yoelii Murine Model

This protocol describes the 4-day suppressive test, a standard method to evaluate the in vivo efficacy of antimalarial compounds in a rodent malaria model.

Materials:

-

Female CF1 or Swiss mice (4-5 weeks old)

-

Plasmodium yoelii (multidrug-resistant strain) infected donor mouse

-

This compound formulation for oral gavage (e.g., in 7.5% DMSO/Tween 80)

-

Alsever's solution or PBS

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: On Day 0, infect mice intravenously or intraperitoneally with 1x10⁶ P. yoelii-parasitized red blood cells from a donor mouse.

-

Drug Administration: Randomize the infected mice into treatment and control groups. Starting 2-4 hours post-infection, administer this compound orally once daily for four consecutive days (Day 0 to Day 3).[1] The vehicle is administered to the control group.

-

Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.

-

Efficacy Calculation: Calculate the average parasitemia for each group. The percent suppression of parasitemia is calculated using the formula: [1 - (Mean parasitemia of treated group / Mean parasitemia of control group)] x 100.

-

Long-term Monitoring: For curative studies, monitor the mice for up to 28 days for parasite recrudescence and survival.[1][3][4]

In Vivo Efficacy in a Humanized P. falciparum NOD-scid Mouse Model

This advanced model allows for the testing of compounds against human malaria parasites in vivo.

Materials:

-

Severely immunodeficient mice (e.g., NOD-scid IL2Rγnull)

-

Human erythrocytes (O+)

-

P. falciparum culture

-

This compound formulation for oral administration

-

Giemsa stain

-

Microscope

Procedure:

-

Humanization: Engraft mice with human erythrocytes to achieve a stable chimerism. This is typically done by repeated intraperitoneal or intravenous injections of human red blood cells.

-